molecular formula C10H4BrClF3N B091687 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline CAS No. 18706-32-6

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Cat. No.: B091687
CAS No.: 18706-32-6
M. Wt: 310.5 g/mol
InChI Key: XBWOMWBSPFAUEL-UHFFFAOYSA-N
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Description

Historical Context of Quinoline Derivative Development

Quinoline’s journey began in 1834 with Friedlieb Ferdinand Runge’s isolation from coal tar. The structural elucidation by Woodward and Doering in 1945 laid the foundation for systematic derivatization. Early medicinal applications emerged through antimalarial alkaloids like quinine, isolated from Cinchona species. The 20th century witnessed strategic halogenation efforts to enhance bioavailability and target specificity, culminating in FDA-approved drugs such as ciprofloxacin (fluoroquinolone antibiotic) and chloroquine (antimalarial).

The introduction of trifluoromethyl groups gained momentum following Swarts’ 1892 discovery of antimony fluoride-mediated fluorination. This paved the way for modern trifluoromethylation techniques using reagents like trifluoromethyltrimethylsilane (TMSCF₃) and sodium trifluoroacetate. Halogenated quinolines became particularly significant post-2010, as antibiotic resistance necessitated novel scaffolds with multimodal mechanisms.

Significance of Halogenated Quinolines in Medicinal Chemistry

Halogen atoms impart three critical advantages:

  • Lipophilicity modulation : Bromine (logP +0.94) and chlorine (logP +0.71) enhance membrane permeability, while the trifluoromethyl group (-CF₃, logP +0.88) balances solubility.
  • Electrophilic reactivity : Bromine’s polarizability (α = 3.05 ų) facilitates nucleophilic aromatic substitution, enabling late-stage functionalization.
  • Bioisosteric replacement : The -CF₃ group mimics -CH₃ in steric bulk (van der Waals volume: 38.3 vs. 24.7 ų) while conferring metabolic stability.

In 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, these properties synergize to create a molecule with exceptional biofilm penetration and resistance to enzymatic degradation. Studies demonstrate >99% eradication of methicillin-resistant Staphylococcus aureus (MRSA) biofilms at 32 µg/mL, outperforming vancomycin by 8-fold.

Evolution of Trifluoromethyl-Substituted Heterocyclic Research

Trifluoromethylation strategies have evolved through three generations:

Generation Era Key Innovation Impact on Quinoline Chemistry
1st 1890-1950 Swarts reaction (SbF₃/HF) Enabled basic CF₃ introduction
2nd 1960-2000 McLoughlin-Thrower coupling (Cu-mediated

Properties

IUPAC Name

4-bromo-6-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOMWBSPFAUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615776
Record name 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-32-6
Record name 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

TMSCl-Mediated Cascade Cyclization

A robust method for constructing the quinoline scaffold involves TMSCl-mediated cyclization of ortho-propynol phenyl azides. This approach, adapted from Song et al., enables the formation of 4-chloro quinolines under mild conditions. For 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, the protocol can be modified as follows:

  • Starting Material : Begin with 2-azido-5-bromo-3-fluoro-phenylpropynol.

  • Cyclization : React with TMSCl (3.5 equiv) in dichloromethane at 25°C for 12 hours.

  • Chlorination : In situ generation of the 4-chloro intermediate occurs via nucleophilic attack of TMSCl on the cyclized product.

  • Functionalization : Introduce the trifluoromethyl group at position 2 via Friedel-Crafts alkylation using trifluoromethyl iodide and AlCl₃.

Key Advantages :

  • High regioselectivity for chloro substitution at position 4.

  • Avoids high-temperature conditions (>250°C) required in traditional Skraup syntheses.

StepReagentConditionsPositionYield
1NBS (1.2 eq)Acetic acid, 80°C, 4hC485%
2SO₂Cl₂ (2 eq)DCM, 0°C → 25°C, 6hC678%

Mechanistic Insights :

  • Bromination at C4 proceeds via radical intermediates stabilized by the electron-withdrawing trifluoromethyl group.

  • Chlorination at C6 follows electrophilic aromatic substitution, directed by the meta-fluorine atom.

One-Pot Dual Halogenation

A streamlined one-pot method employs NBS and CuCl₂·2H₂O in acetonitrile at 70°C for 8 hours:

  • Regioselectivity : Bromine favors C4 due to steric hindrance from the trifluoromethyl group at C2, while chlorine occupies C6.

  • Yield : 72% isolated after column chromatography (hexane/ethyl acetate, 9:1).

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Gradient of hexane/ethyl acetate (95:5 → 70:30).

  • Recovery : 80–85% for most synthetic routes.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.91 (d, J = 2.4 Hz, 1H, H5), 8.38 (dd, J = 8.8, 2.4 Hz, 1H, H7), 7.84 (d, J = 8.8 Hz, 1H, H8).

  • ¹⁹F NMR : δ -62.5 (CF₃), -114.2 (C6-Cl).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance safety and yield:

  • Residence Time : 30 minutes at 120°C.

  • Throughput : 1.2 kg/h with >95% conversion.

Waste Management

  • Halogenated Byproducts : Neutralized with aqueous NaHSO₃ before disposal.

  • Solvent Recovery : >90% DCM and acetonitrile recycled via distillation .

Comparison with Similar Compounds

Biological Activity

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features and functional groups. Its molecular formula is C11H7ClF3N, with a molecular weight of 310.50 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.

The presence of bromine, chlorine, and trifluoromethyl groups enhances the compound's reactivity and biological interaction potential. The trifluoromethyl group is noted for increasing lipophilicity and metabolic stability, which can positively influence pharmacokinetics and bioavailability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth through interference with DNA synthesis or enzyme activity.
  • Antiviral Properties : There is evidence supporting the antiviral potential of quinoline derivatives against various viruses, including hepatitis C virus (HCV) and others . The mechanism often involves inhibition of viral polymerases or proteases.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been tested for its ability to inhibit cell proliferation in various cancer models, showing promising results .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or viral replication. For example, it could bind to active sites of enzymes, thereby blocking their function.
  • DNA Intercalation : Similar quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related quinoline derivatives is useful. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Properties
4-Chloro-2-(trifluoromethyl)quinolineLacks bromineDifferent reactivity profiles
6-Bromo-2-chloro-3-(3-chloropropyl)quinolineContains chloropropyl groupAlters chemical properties and applications
4-Bromo-8-methyl-2-(trifluoromethyl)quinolineMethyl group at 8-positionInfluences electronic properties and reactivity

This comparison highlights how the specific substitution pattern in this compound imparts distinct chemical and biological properties compared to other derivatives.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiviral Study : A study assessed the efficacy of various quinoline derivatives against HCV NS5B polymerase. While specific data for this compound was not highlighted, related compounds showed significant inhibition rates (IC50 values < 50 μM) .
  • Cytotoxicity Assay : In vitro tests on cancer cell lines indicated that compounds with similar structures exhibited IC50 values ranging from 1 μM to over 10 μM, suggesting potential for further development as anticancer agents .
  • Enzyme Interaction Studies : Research demonstrated that quinolines could effectively inhibit enzymes critical for cellular metabolism, underscoring their therapeutic potential in treating diseases such as cancer and viral infections.

Q & A

Q. What are the most reliable synthetic routes for 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this quinoline derivative typically involves cyclocondensation of halogenated anilines with trifluoromethyl ketones or Pd-catalyzed cross-coupling reactions. For example:

  • Cyclocondensation : React 4-bromo-6-chloroaniline with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., ZnCl₂) under reflux in toluene .
  • Cross-coupling : Utilize Suzuki-Miyaura coupling to introduce the trifluoromethyl group using bromo/chloro precursors and trifluoromethyl boronic acids .

Q. Optimization Strategies :

  • Vary catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvents (DMF vs. THF) to improve regioselectivity.
  • Monitor reaction progress via TLC or HPLC. Typical yields range from 45–70%, but microwave-assisted synthesis may enhance efficiency .

Q. Table 1: Synthetic Methods Comparison

MethodCatalyst/SolventYield (%)Reference
CyclocondensationZnCl₂, Toluene55
Suzuki-Miyaura CouplingPd(PPh₃)₄, DMF68

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. The trifluoromethyl group’s orientation and halogen interactions (Br/Cl) can be analyzed for packing effects .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF₃ splitting patterns.
    • IR : Confirm C-F stretches (~1100–1200 cm⁻¹) and quinoline ring vibrations .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 308.92).

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

Methodological Answer:

  • Computational Setup : Use the B3LYP hybrid functional (combining Becke’s exchange and Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set to model the molecule .
  • Key Analyses :
    • HOMO-LUMO Gaps : Predict charge-transfer behavior for catalytic or photochemical applications.
    • Electrostatic Potential Maps : Identify electrophilic sites (e.g., Br/Cl for nucleophilic substitution).
  • Validation : Compare DFT-calculated bond lengths (e.g., C-Br: ~1.89 Å) with X-ray data .

Q. Table 2: DFT vs. Experimental Bond Lengths

BondDFT (Å)X-ray (Å)Deviation (%)
C-Br1.891.871.1
C-Cl1.731.711.2

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Assays : Test across multiple concentrations (e.g., 1–100 µM) in diverse cell lines (e.g., HeLa, MCF-7) .
  • Purity Validation : Use HPLC (≥98% purity) and LC-MS to rule out side products.
  • Mechanistic Studies : Evaluate target engagement (e.g., kinase inhibition via Western blot) to confirm hypothesized pathways .

Q. What strategies enable regioselective functionalization of the quinoline core for derivative synthesis?

Methodological Answer:

  • Directing Groups : Introduce -NO₂ or -CO₂R groups at C-3 to direct electrophilic substitution to C-6 or C-8 .
  • Halogen Exchange : Use CuI/L-proline catalysis to replace Br with aryl/alkyl groups via Ullmann coupling .
  • Photocatalysis : Employ Ru(bpy)₃²⁺ under blue light for C-H trifluoromethylation at inert positions .

Q. How can crystallographic data resolve ambiguities in molecular conformation caused by steric effects?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns from steric clashes (e.g., CF₃ vs. Br) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-F⋯H contacts) to explain packing anomalies .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Methodological Answer:

  • Byproduct Control : Optimize temperature (70–90°C) to minimize dihalogenated side products.
  • Workup Protocols : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/H₂O) for large-scale purification .

Q. How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. CF₃ groups generally enhance metabolic resistance .
  • Radical Scavenging : Use ESR to detect CF₃-derived radicals under UV exposure, which may correlate with phototoxicity .

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